molecular formula C22H14N2O3 B4155811 (E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile

(E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile

Cat. No.: B4155811
M. Wt: 354.4 g/mol
InChI Key: SONFSAAHUUZFGV-JXAWBTAJSA-N
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Description

(E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile is a complex organic compound that features a nitrophenyl group, a naphthyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile typically involves multiple steps:

    Formation of the 3-nitrophenyl group: This can be achieved through nitration of a suitable aromatic precursor.

    Attachment of the naphthyl group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the naphthyl group to the aromatic ring.

    Introduction of the acrylonitrile moiety: This can be done through a Knoevenagel condensation reaction, where an aldehyde or ketone reacts with malononitrile in the presence of a base.

    Formation of the propynyl ether: This step involves the reaction of a suitable alcohol with propargyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Nitro derivatives, nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmacophore. The presence of the nitrophenyl and naphthyl groups suggests that it could interact with biological targets, potentially leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The nitrophenyl group could participate in redox reactions, while the naphthyl group could engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitrophenyl)-3-[2-(2-propyn-1-yloxy)-1-phenyl]acrylonitrile: Similar structure but with a phenyl group instead of a naphthyl group.

    2-(3-nitrophenyl)-3-[2-(2-propyn-1-yloxy)-1-anthracenyl]acrylonitrile: Similar structure but with an anthracenyl group instead of a naphthyl group.

Uniqueness

The presence of the naphthyl group in (E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile distinguishes it from similar compounds. The naphthyl group can provide additional π-π interactions and potentially enhance the compound’s ability to interact with biological targets or materials.

Properties

IUPAC Name

(E)-2-(3-nitrophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c1-2-12-27-22-11-10-16-6-3-4-9-20(16)21(22)14-18(15-23)17-7-5-8-19(13-17)24(25)26/h1,3-11,13-14H,12H2/b18-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONFSAAHUUZFGV-JXAWBTAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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